Fabimycin vs. Debio-1452: Differential Gram-Negative Accumulation via eNTRy-way Structural Optimization
Fabimycin was derived from Debio-1452-NH3, which in turn was engineered from Debio-1452 (AFN-1252), a Gram-positive-exclusive FabI inhibitor. Debio-1452 lacks an ionizable nitrogen and possesses physicochemical properties incompatible with Gram-negative accumulation. Debio-1452-NH3 incorporated an ionizable nitrogen to improve accumulation, and further optimization yielded fabimycin with enhanced Gram-negative activity [1][2].
| Evidence Dimension | Antibacterial spectrum (Gram-negative vs. Gram-positive activity) |
|---|---|
| Target Compound Data | Fabimycin: Active against >200 clinical isolates of E. coli, K. pneumoniae, and A. baumannii (Gram-negative) |
| Comparator Or Baseline | Debio-1452 (AFN-1252): Highly active against S. aureus (Gram-positive) but inactive against Gram-negative species |
| Quantified Difference | Qualitative spectrum shift from Gram-positive-only to broad Gram-negative coverage |
| Conditions | Clinical isolate susceptibility testing; eNTRy-way structural design rules |
Why This Matters
This differentiation matters for procurement because prior FabI inhibitors cannot serve as Gram-negative research tools, whereas fabimycin provides a validated chemical probe for Gram-negative FabI studies.
- [1] Parker EN, et al. ACS Cent Sci. 2022;8(8):1145-1158. View Source
- [2] Muñoz KA, Hergenrother PJ. eNTRy-way rules for Gram-negative accumulation. Figure 3, PMC11731274. View Source
